Phenol, 2,4-dichloro-6-[[(5-methyl-3-isoxazolyl)imino]methyl]-
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Overview
Description
2,4-dichloro-6-{(E)-[(5-methyl-3-isoxazolyl)imino]methyl}phenol is a synthetic compound known for its unique chemical structure and properties. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its phenolic structure, which includes two chlorine atoms and an imino group attached to a methylated isoxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-6-{(E)-[(5-methyl-3-isoxazolyl)imino]methyl}phenol typically involves the condensation of 2,4-dichlorophenol with 5-methyl-3-isoxazolecarboxaldehyde under acidic or basic conditions. The reaction is often catalyzed by a suitable acid or base to facilitate the formation of the imino linkage. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield. The purification of the final product is typically achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-6-{(E)-[(5-methyl-3-isoxazolyl)imino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The imino group can be reduced to form amines.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used to replace the chlorine atoms.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2,4-dichloro-6-{(E)-[(5-methyl-3-isoxazolyl)imino]methyl}phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an antimicrobial agent and its effects on biological systems.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2,4-dichloro-6-{(E)-[(5-methyl-3-isoxazolyl)imino]methyl}phenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, while the imino group can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,4-dichloro-6-{(E)-[(3-methoxyphenyl)imino]methyl}phenol
- 2,4-dichloro-6-{(E)-[(2-hydroxy-5-nitrophenyl)imino]methyl}phenol
- 2,4-dichloro-6-{(E)-[(5-chloro-2-sulfanylphenyl)imino]methyl}phenol
Uniqueness
2,4-dichloro-6-{(E)-[(5-methyl-3-isoxazolyl)imino]methyl}phenol is unique due to its specific substitution pattern and the presence of the methylated isoxazole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
88812-65-1 |
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Molecular Formula |
C11H8Cl2N2O2 |
Molecular Weight |
271.10 g/mol |
IUPAC Name |
2,4-dichloro-6-[(5-methyl-1,2-oxazol-3-yl)iminomethyl]phenol |
InChI |
InChI=1S/C11H8Cl2N2O2/c1-6-2-10(15-17-6)14-5-7-3-8(12)4-9(13)11(7)16/h2-5,16H,1H3 |
InChI Key |
XCUJGLTVYMOHQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)N=CC2=C(C(=CC(=C2)Cl)Cl)O |
Origin of Product |
United States |
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